molecular formula C12H16O3S B14768014 Methyl 3-isopropoxy-5-(methylthio)benzoate

Methyl 3-isopropoxy-5-(methylthio)benzoate

Cat. No.: B14768014
M. Wt: 240.32 g/mol
InChI Key: XMKQAXLLXKVPAC-UHFFFAOYSA-N
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Description

Methyl 3-isopropoxy-5-(methylthio)benzoate is an organic compound with the molecular formula C12H16O3S It is a derivative of benzoic acid, featuring an isopropoxy group and a methylthio group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-isopropoxy-5-(methylthio)benzoate typically involves the esterification of 3-isopropoxy-5-(methylthio)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-isopropoxy-5-(methylthio)benzoate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The isopropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-isopropoxy-5-(methylthio)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-isopropoxy-5-(methylthio)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-isopropoxybenzoate
  • Methyl 3-methylthiobenzoate
  • Methyl 3-isopropoxy-5-(methylthio)phenylacetate

Uniqueness

Methyl 3-isopropoxy-5-(methylthio)benzoate is unique due to the presence of both isopropoxy and methylthio groups on the benzene ring, which confer distinct chemical properties and reactivity compared to similar compounds. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C12H16O3S

Molecular Weight

240.32 g/mol

IUPAC Name

methyl 3-methylsulfanyl-5-propan-2-yloxybenzoate

InChI

InChI=1S/C12H16O3S/c1-8(2)15-10-5-9(12(13)14-3)6-11(7-10)16-4/h5-8H,1-4H3

InChI Key

XMKQAXLLXKVPAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C(=O)OC)SC

Origin of Product

United States

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